molecular formula C13H12N2O4S B5758163 4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]benzenesulfonamide

4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]benzenesulfonamide

Cat. No.: B5758163
M. Wt: 292.31 g/mol
InChI Key: GXLWPNZEITZEBS-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]benzenesulfonamide is a complex organic compound that features a furan ring, a sulfonamide group, and an enone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]benzenesulfonamide typically involves the condensation of furan-2-carbaldehyde with benzenesulfonamide under acidic conditions. The reaction is often catalyzed by acids such as hydrochloric acid or triflic acid, which facilitate the formation of the enone structure through aldol condensation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]benzenesulfonamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Saturated sulfonamide derivatives.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]benzenesulfonamide involves its interaction with specific molecular targets. The enone moiety can act as an electrophile, reacting with nucleophilic sites in biological molecules. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The furan ring may also contribute to the compound’s overall reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]benzenesulfonamide is unique due to the presence of the sulfonamide group, which imparts distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-[[(E)-3-(furan-2-yl)-3-oxoprop-1-enyl]amino]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O4S/c14-20(17,18)11-5-3-10(4-6-11)15-8-7-12(16)13-2-1-9-19-13/h1-9,15H,(H2,14,17,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXLWPNZEITZEBS-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)C=CNC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)C(=O)/C=C/NC2=CC=C(C=C2)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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